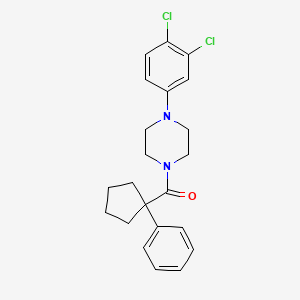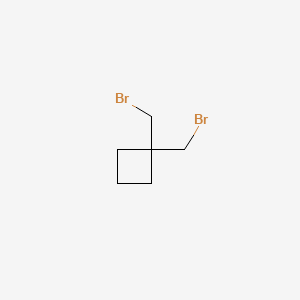![molecular formula C17H16FN3O B2691893 1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] CAS No. 320422-07-9](/img/structure/B2691893.png)
1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]
Übersicht
Beschreibung
1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features an indole core substituted with an isopropyl group and a hydrazone moiety linked to a 4-fluorophenyl group, which may contribute to its unique chemical and biological properties.
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to a variety of downstream effects.
Result of Action
Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] typically involves the following steps:
Formation of 1-isopropyl-1H-indole-2,3-dione: This can be achieved through the cyclization of an appropriate precursor, such as 1-isopropylindole-2,3-dione, under acidic or basic conditions.
Hydrazone Formation: The key step involves the reaction of 1-isopropyl-1H-indole-2,3-dione with 4-fluorophenylhydrazine. This reaction is usually carried out in an organic solvent like ethanol or methanol, under reflux conditions, to form the desired hydrazone derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the hydrazone moiety, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction could produce amines. Substitution reactions can lead to a wide range of functionalized indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It can be used in the development of new materials, dyes, and agrochemicals due to its versatile chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-indole-2,3-dione derivatives: These compounds share the indole core and exhibit similar chemical and biological properties.
Hydrazone derivatives: Compounds with hydrazone moieties are known for their diverse reactivity and potential biological activities.
Uniqueness
1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone] is unique due to the combination of its indole core, isopropyl substitution, and 4-fluorophenylhydrazone moiety. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
This detailed overview provides a comprehensive understanding of 1-isopropyl-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)diazenyl]-1-propan-2-ylindol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-11(2)21-15-6-4-3-5-14(15)16(17(21)22)20-19-13-9-7-12(18)8-10-13/h3-11,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUICZEXYHDENAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1O)N=NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157258 | |
| Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320422-07-9 | |
| Record name | 1-(1-Methylethyl)-1H-indole-2,3-dione 3-[2-(4-fluorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R)-2-[3-(Aminomethyl)phenyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2691811.png)
![4-(3-{2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enoyl)morpholine-3-carbonitrile](/img/structure/B2691814.png)


![(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide](/img/structure/B2691817.png)

![6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2691820.png)

![(1R,2S,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2691827.png)


![2-((2-(3-methoxyphenoxy)ethyl)thio)-5-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2691831.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2691832.png)
